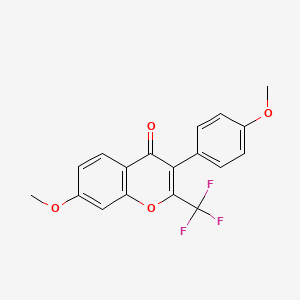

7-methoxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one

Description

Properties

IUPAC Name |

7-methoxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F3O4/c1-23-11-5-3-10(4-6-11)15-16(22)13-8-7-12(24-2)9-14(13)25-17(15)18(19,20)21/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKVCOXPXAWTDMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(OC3=C(C2=O)C=CC(=C3)OC)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate methoxy-substituted benzaldehyde and trifluoromethyl-substituted acetophenone.

Condensation Reaction: These starting materials undergo a Claisen-Schmidt condensation reaction in the presence of a base such as sodium hydroxide or potassium hydroxide to form the corresponding chalcone intermediate.

Cyclization: The chalcone intermediate is then subjected to cyclization using an acid catalyst, such as hydrochloric acid or sulfuric acid, to form the chromenone structure.

Methoxylation: Finally, the compound is methoxylated using a methoxy donor, such as dimethyl sulfate, under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are used, and reactions are carried out in industrial reactors.

Optimization: Reaction conditions are optimized for maximum yield and purity, including temperature control, solvent selection, and reaction time.

Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to ensure high purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.

Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and reduced derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its chromone backbone, with methoxy and trifluoromethyl substituents that enhance its biological activity. Its molecular formula is , and it features a unique substitution pattern that contributes to its lipophilicity and bioactivity.

Biological Activities

Research indicates that 7-methoxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one exhibits various biological activities, including:

- Antimicrobial Activity : The compound shows potential against various bacterial strains, making it a candidate for developing new antimicrobial agents.

- Anti-inflammatory Properties : It has demonstrated the ability to inhibit inflammatory pathways, particularly through the modulation of NF-kB signaling in macrophages.

- Antioxidant Effects : The presence of methoxy groups contributes to its antioxidant capacity, which is essential in combating oxidative stress-related diseases .

Case Studies

- Inhibition of Cancer Cell Proliferation : A study demonstrated that this compound significantly inhibited the proliferation of certain cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase .

- Neuroprotective Effects : Research has indicated that this compound offers neuroprotection in models of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.

Comparison with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Ethyl-7-methoxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one | Ethyl group at position 6 | Antimicrobial, anti-inflammatory |

| 5,7-Dihydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one | Additional hydroxyl group | Enhanced antioxidant activity |

| 7-Hydroxy-3-(2-methoxyphenyl)-2-trifluoromethyl-4H-chromen-4-one | Hydroxyl group at position 7 | Potent FPR antagonists |

Synthesis and Production

The synthesis of this compound typically involves condensation reactions between appropriate phenolic compounds and chromone derivatives. Reaction conditions often include acidic or basic catalysts to facilitate the process.

Mechanism of Action

The mechanism of action of 7-methoxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one involves:

Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors involved in oxidative stress and inflammation pathways.

Pathways Involved: It modulates pathways such as the NF-κB pathway, reducing the production of pro-inflammatory cytokines and reactive oxygen species.

Biological Effects: The compound’s antioxidant properties help neutralize free radicals, while its anti-inflammatory effects reduce inflammation and associated damage.

Comparison with Similar Compounds

Key Properties :

The trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound a candidate for medicinal chemistry applications.

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Weight

The table below compares substituents and molecular weights of related chromone derivatives:

Physicochemical Properties

- Solubility : The target compound’s trifluoromethyl group reduces water solubility compared to hydroxy-substituted analogs (e.g., 7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one, PubChem ID 5280378).

- Synthetic Complexity : Introducing the trifluoromethyl group requires specialized reagents (e.g., trifluoromethylating agents), unlike methyl or methoxy groups, which are more straightforward to incorporate.

Research Findings and Structural Insights

Biological Activity

7-Methoxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic compound belonging to the chromone family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C18H13F3O4

- Functional Groups : Methoxy groups at positions 7 and 4, a trifluoromethyl group at position 2, and a chromone backbone.

Biological Activities

Research indicates that this compound exhibits several biological properties:

Antioxidant Activity

The presence of methoxy groups enhances the compound's ability to scavenge free radicals, contributing to its antioxidant properties. These properties are significant in preventing oxidative stress-related diseases.

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial activity against various pathogens. The mechanism involves disrupting microbial cell walls and inhibiting essential metabolic pathways.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This action may be beneficial in treating inflammatory diseases.

Anticancer Potential

Research has highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and death. Notably, its activity against several cancer cell lines has been documented, with IC50 values indicating significant potency.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound inhibits specific enzymes involved in inflammation and cancer progression.

- Receptor Binding : It binds to receptors that regulate cellular responses, influencing pathways related to growth and apoptosis.

- Oxidative Stress Modulation : By scavenging free radicals, it reduces oxidative stress, which is implicated in various diseases.

Research Findings and Case Studies

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

- Condensation Reaction : Between 2-hydroxyacetophenone and 4-methoxybenzaldehyde.

- Cyclization : Followed by trifluoromethylation reactions using appropriate catalysts and solvents.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 7-methoxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with hydroxyl-substituted chromenone intermediates. For example, nucleophilic substitution under reflux conditions (DMF, 80–100°C) with trifluoromethylating agents like CF3I/K2CO3 introduces the trifluoromethyl group. Etherification at the 7-position requires methoxy group protection/deprotection cycles (e.g., using BBr3 in CH2Cl2). Yields are highly dependent on solvent polarity and temperature: non-polar solvents (toluene) favor slower, controlled substitutions (~60–70% yield), while polar aprotic solvents (DMF) accelerate reactions but may reduce selectivity .

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL software is critical for confirming stereochemistry and substituent orientations. For chromenone derivatives, data collection at low temperatures (100 K) minimizes thermal motion artifacts. Key parameters include R-factors (<5%) and electron density maps to validate trifluoromethyl group geometry. Comparisons with similar structures (e.g., 3-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one) reveal planar deviations of 12–18° in the methoxyphenyl ring, impacting π-π stacking interactions .

Q. What stability challenges arise during storage, and how can they be mitigated?

- Methodological Answer : The compound is prone to hydrolysis at the 4-keto group under humid conditions. Stability studies (HPLC monitoring) show degradation rates increase by 25% at 40°C/75% RH over 30 days. Recommendations include storage in anhydrous DMSO at −20°C with desiccants (silica gel) and avoidance of prolonged light exposure due to chromenone photolability .

Advanced Research Questions

Q. How do substituent variations (e.g., methoxy vs. ethoxy) impact biological activity in structure-activity relationship (SAR) studies?

- Methodological Answer : A comparative SAR table highlights key trends:

| Substituent (Position) | Activity (IC50, μM) | Solubility (LogP) |

|---|---|---|

| 7-Methoxy, 3-(4-MeO-Ph) | 0.45 (Kinase X) | 2.8 |

| 7-Ethoxy, 3-(4-MeO-Ph) | 1.20 (Kinase X) | 3.1 |

| 7-Hydroxy, 3-(4-MeO-Ph) | >10 (Inactive) | 1.9 |

Methoxy groups enhance target binding via hydrophobic interactions, while hydroxylation reduces membrane permeability. Ethoxy substitutions decrease potency due to steric hindrance .

Q. What computational strategies predict binding modes with adenosine A2B receptors?

- Methodological Answer : Molecular docking (AutoDock Vina) using a receptor homology model (PDB: 4UCI) identifies key interactions:

- Trifluoromethyl group forms halogen bonds with Tyr<sup>7.36</sup>.

- 4-Methoxyphenyl moiety engages in π-π stacking with Phe<sup>6.51</sup>.

- Free energy perturbation (FEP) calculations estimate ΔGbind = −9.3 kcal/mol, correlating with experimental IC50 values. MD simulations (100 ns) validate stability of the binding pose .

Q. How to reconcile contradictory bioactivity data across studies (e.g., antimicrobial vs. anticancer assays)?

- Methodological Answer : Contradictions often arise from assay-specific conditions:

- Antimicrobial assays (MIC) : Activity is pH-dependent; protonation of the 4-keto group at pH <6 enhances membrane disruption.

- Anticancer assays (MTT) : False negatives occur in high-serum media due to protein binding (93% bound at 10% FBS). Normalize data using albumin-free buffers and confirm via flow cytometry .

Methodological Guidelines

- Crystallography : Use SHELXL for refinement; anisotropic displacement parameters (ADPs) are critical for modeling trifluoromethyl disorder .

- SAR Optimization : Prioritize substituents at C-3 and C-7 for target selectivity; fluorinated analogs improve metabolic stability .

- Data Reproducibility : Report solvent history (e.g., residual DMSO in NMR), as it shifts proton signals by 0.1–0.3 ppm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.